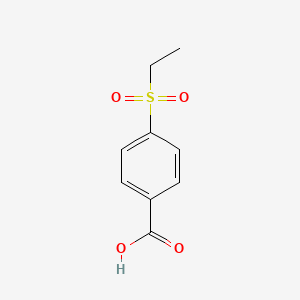

4-ethylsulfonylbenzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMGTNZQTBFAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175921 | |

| Record name | 4-Ethylsulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21571-66-4 | |

| Record name | 4-Ethylsulfonylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021571664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylsulfonylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethanesulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Ethylsulfonylbenzoic Acid

Established Synthetic Routes to 4-Ethylsulfonylbenzoic Acid

The synthesis of this compound, a valuable intermediate in the preparation of various biologically active compounds, can be accomplished through several established routes. These methods primarily involve the oxidation of thioether precursors or multi-step transformations starting from benzoic acid derivatives.

Oxidative Synthesis from Thioether Precursors

A common and direct approach to this compound involves the oxidation of a corresponding 4-(ethylthio)benzoic acid precursor. This transformation focuses on the conversion of the sulfide (B99878) group to a sulfonyl group.

Mechanistic Considerations of Sulfonyl Formation via Oxidation

The oxidation of thioethers to sulfones is a stepwise process that proceeds through a sulfoxide (B87167) intermediate. The initial oxidation of the thioether (a sulfide) to a sulfoxide is generally a facile reaction. researchgate.netbeilstein-journals.org The subsequent oxidation of the sulfoxide to the sulfone is often more challenging and may require more forcing conditions or specific catalytic systems. beilstein-journals.org

The mechanism can involve different pathways depending on the oxidant and reaction conditions. For instance, with some oxidants, the reaction may proceed through a sulfur-centered radical cation. stackexchange.com The electron transfer typically occurs from the sulfur atom, leading to the formation of this reactive intermediate. stackexchange.com The choice of oxidant is crucial, as it can influence the selectivity of the reaction, either stopping at the sulfoxide stage or proceeding to the sulfone. organic-chemistry.org For example, using a stoichiometric amount of an oxidant like hydrogen peroxide may selectively yield the sulfoxide, while an excess of the oxidant can lead to the formation of the sulfone. beilstein-journals.org

Catalyst Systems and Reaction Condition Optimization

A variety of catalyst systems have been developed to facilitate the efficient and selective oxidation of thioethers to sulfones. Hydrogen peroxide is a favored oxidant due to its environmental compatibility, with water being the primary byproduct. researchgate.netgoogle.com Metal-based catalysts are often employed to activate the hydrogen peroxide.

Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org This catalyst can be recovered and reused without significant loss of activity. organic-chemistry.org Another approach utilizes titanium-containing zeolites, such as Ti-MWW, which can catalyze the direct oxidation of sulfides to sulfones in high yields with hydrogen peroxide under organic solvent-free conditions. researchgate.net

The reaction conditions, including temperature, solvent, and the molar ratio of reactants, play a significant role in the outcome of the synthesis. For instance, a method has been described where aromatic sulfides are oxidized to the corresponding sulfones in a ketone solvent using hydrogen peroxide as the oxidant and a metal compound as the catalyst. google.com This method is noted for its high oxidation rate and good selectivity. google.com

Table 1: Catalyst Systems for Thioether to Sulfone Oxidation

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| Niobium Carbide | 30% Hydrogen Peroxide | Reusable catalyst, efficient conversion to sulfones. | organic-chemistry.org |

| Ti-MWW (titanosilicate zeolite) | Hydrogen Peroxide | High yields, organic solvent-free conditions. | researchgate.net |

| Metal Compound in Ketone Solvent | Hydrogen Peroxide | High oxidation rate, good selectivity for sulfone formation. | google.com |

Multi-Step Synthesis Approaches from Benzoic Acid Derivatives

An alternative strategy for the synthesis of this compound begins with readily available benzoic acid derivatives. These multi-step approaches involve the introduction of the sulfur-containing functional group and its subsequent modification.

Chlorosulfonation Reactions and Subsequent Reductive Ethylation

One prominent multi-step synthesis involves the chlorosulfonation of a benzoic acid derivative. For example, a substituted benzoic acid can be reacted with chlorosulfonic acid to introduce a sulfonyl chloride group. google.comgoogle.com This intermediate, a sulfonyl chloride, is a key precursor for introducing the ethylsulfonyl group.

The subsequent step involves a reductive process followed by ethylation. The sulfonyl chloride group can be reduced to a sulfinate salt. google.com This reduction is a crucial transformation that prepares the molecule for the introduction of the ethyl group. Following the reduction, the sulfinate can be reacted with an ethylating agent, such as diethyl sulfate (B86663), to form the final this compound. google.comgoogle.com A patent describes a two-step method where 2-methoxy-4-acetaminomethyl benzoate (B1203000) is first reacted with chlorosulfonic acid. The resulting sulfonyl chloride is then reacted with sodium sulfite (B76179) and diethyl sulfate to yield 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. google.comgoogle.com

Halogenation and Sulfination Strategies

Other strategies may involve initial halogenation of the benzoic acid ring followed by the introduction of a sulfur-containing group. While specific examples for this compound are less detailed in the provided search results, the general principles of aromatic substitution chemistry apply. A halogenated benzoic acid derivative can undergo nucleophilic aromatic substitution or be converted into an organometallic reagent to facilitate the introduction of a sulfur-containing moiety.

Furthermore, the conversion of sulfonyl chlorides to thioethers is a known transformation in organic synthesis, which could potentially be adapted. researchgate.netresearchgate.net These methods often involve the reduction of the sulfonyl chloride, sometimes in the presence of a catalyst, followed by reaction with an appropriate electrophile or coupling partner. researchgate.netresearchgate.net

Nucleophilic Substitution Pathways

The aromatic ring of this compound is rendered electron-deficient by the strongly electron-withdrawing nature of the ethylsulfonyl group and the carboxylic acid moiety. wikipedia.org This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNA_r) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comjuniperpublishers.com The presence of the electron-withdrawing sulfonyl group helps to stabilize this intermediate, thereby facilitating the reaction. masterorganicchemistry.com The rate of these reactions is often dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive. masterorganicchemistry.com

A specific and powerful type of nucleophilic substitution applicable to electron-poor aromatics like this compound is the Vicarious Nucleophilic Substitution (VNS). organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom on the aromatic ring. It involves the reaction of the aromatic compound with a carbanion that possesses a leaving group on the carbanionic carbon. organic-chemistry.org For 4-substituted nitroarenes, VNS typically occurs at the position ortho to the nitro group, and it has been shown to be faster than the substitution of a halogen in halonitroarenes. organic-chemistry.org

Process Optimization for Industrial Scale-Up and Purity Enhancement

The industrial synthesis of derivatives of this compound, such as 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, has been the subject of significant process optimization to enhance yield and purity for pharmaceutical applications. google.comgoogle.comwipo.int These optimized processes often involve multi-step syntheses where reaction conditions are carefully controlled.

One patented two-step method for a derivative highlights a process with a high total yield of 75% and a purity exceeding 99.5%. google.comgoogle.com This process involves the reaction of 2-methoxy-4-acetaminomethyl benzoate with chlorosulfonic acid, followed by reaction with sodium sulfite and diethyl sulfate. google.com The key to high purity is often in the final purification steps. For instance, byproducts from certain reaction pathways can be difficult to remove, resulting in a discolored product with lower purity. google.comgoogle.com

Another optimized process for a related compound involves the oxidation of a thioether precursor using an oxidizing agent in the presence of a catalyst like sodium tungstate (B81510) or ammonium (B1175870) molybdate (B1676688). googleapis.com Purification of the final product through crystallization, for example from acetone (B3395972), is a common strategy to achieve high purity levels suitable for pharmaceutical use. googleapis.com

| Process Parameter | Optimized Condition/Observation | Reference |

| Yield | Total molar yields of up to 76.2% have been reported for multi-step syntheses of derivatives. | google.com |

| Purity | Purity levels of 99.5% and higher are achievable with optimized processes. | google.comgoogle.com |

| Purification | Crystallization from solvents like acetone is an effective method for final product purification. | googleapis.com |

| Reaction Time | Optimization of reaction conditions can significantly reduce reaction times, for example, from 22 hours to a few hours for oxidation steps. | googleapis.com |

| Solvents | Solvents such as methanol (B129727), isopropanol, and acetone are commonly used in the synthesis and purification steps. | googleapis.com |

Advanced Chemical Transformations and Derivatization Strategies

The presence of both a carboxylic acid and an ethylsulfonyl group provides this compound with multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives.

Functional Group Interconversions of this compound

Carboxylic Acid Functionalization: Amidation and Esterification Reactions

The carboxylic acid group of this compound is a prime site for functionalization, most commonly through amidation and esterification reactions.

Amidation can be achieved through several standard methods. One common approach involves the activation of the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), followed by reaction with a primary or secondary amine. google.compatsnap.com The reaction is often carried out in the presence of an additive like N-hydroxybenzotriazole (HOBT) to improve efficiency and reduce side reactions. google.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride by treatment with a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the corresponding amide. google.comscispace.com

Esterification is also a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. scienceready.com.aulibretexts.org Another route is the SN2 reaction of the carboxylate salt of this compound with a primary alkyl halide. libretexts.org

| Reaction Type | Reagents and Conditions | Reference |

| Amidation | DCC or EDCI, HOBT, amine, in a solvent like dichloromethane (B109758) or DMF. | google.compatsnap.com |

| Amidation | Thionyl chloride or oxalyl chloride, followed by an amine. | google.comscispace.com |

| Esterification (Fischer) | Alcohol, strong acid catalyst (e.g., H₂SO₄), heat. | scienceready.com.aulibretexts.org |

| Esterification (SN2) | Base to form carboxylate, followed by a primary alkyl halide. | libretexts.org |

Amino Group Protection and Deprotection Strategies

In derivatives of this compound that also contain an amino group, it is often necessary to protect this group during subsequent reactions. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. researchgate.net It is typically introduced by reacting the amino-functionalized benzoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. patsnap.comorganic-chemistry.org The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. patsnap.com

Another common protecting group is the acetyl (Ac) group, which can be introduced using acetic anhydride (B1165640). libretexts.org Deprotection of the acetyl group is typically achieved through acid- or base-catalyzed hydrolysis. libretexts.org

| Protecting Group | Introduction Reagent | Removal Condition | Reference |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | patsnap.comorganic-chemistry.org |

| Acetyl (Ac) | Acetic anhydride (Ac₂O) | Acid or base hydrolysis | libretexts.org |

Modifications of the Ethylsulfonyl Moiety

The ethylsulfonyl group itself can also be a site for chemical modification, although these transformations are less common than those involving the carboxylic acid. One notable reaction is the reduction of the sulfonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the sulfonyl group to the corresponding thioether (ethylthio) group.

Synthesis of Novel Derivatives and Analogues

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse array of more complex molecules. Its bifunctional nature, possessing both a reactive carboxylic acid group and a stable, electron-withdrawing ethylsulfonyl group, allows for its incorporation into larger molecular frameworks through various chemical transformations. Researchers have leveraged this structure to create novel derivatives, including heterocyclic systems and complex architectures with significant applications in medicinal and materials chemistry.

Incorporation into Heterocyclic Systems

The ethylsulfonylphenyl moiety is a valuable pharmacophore, and its integration into heterocyclic rings is a common strategy in drug design. One of the most direct methods for incorporating the this compound structure into a heterocyclic system is through the synthesis of benzimidazoles. Benzimidazoles are a prominent class of heterocycles with a wide range of biological activities.

A representative method involves the condensation of this compound with an aromatic diamine, such as o-phenylenediamine (B120857). This reaction, typically promoted by heat and a dehydrating catalyst like polyphosphoric acid or Eaton's reagent, results in the formation of a new carbon-nitrogen bond and subsequent cyclization to yield the benzimidazole (B57391) ring. The resulting product is 2-(4-(ethylsulfonyl)phenyl)-1H-benzo[d]imidazole. This synthetic approach is analogous to established procedures for creating 2-aryl-benzimidazoles from various benzoic acids and o-phenylenediamines. ijariie.comsemanticscholar.orgrasayanjournal.co.in

In a similar vein, related syntheses start from the corresponding aldehyde, 4-(methylthio)benzaldehyde, which is condensed with o-phenylenediamine and then oxidized to form the sulfonyl group, demonstrating the utility of this phenyl-sulfone substitution pattern in benzimidazole synthesis. rsc.org

Table 1: Representative Synthesis of 2-(4-(ethylsulfonyl)phenyl)-1H-benzo[d]imidazole

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| This compound | o-Phenylenediamine | Polyphosphoric Acid (PPA), Heat (e.g., 160-200 °C) | 2-(4-(ethylsulfonyl)phenyl)-1H-benzo[d]imidazole |

This cyclization reaction provides a robust method for fusing the 4-ethylsulfonylphenyl group directly to a heterocyclic core, creating a scaffold that can be further modified or evaluated for biological activity.

Construction of Complex Molecular Architectures

The true synthetic utility of this compound and its derivatives is highlighted in their use as building blocks for constructing large, multi-functional molecules. The carboxylic acid group is an ideal handle for amide coupling reactions, one of the most fundamental and widely used transformations in medicinal chemistry for linking molecular fragments.

A prominent example of this strategy is the synthesis of the antipsychotic drug Amisulpride. A key intermediate in this industrial synthesis is 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid , a close derivative of the parent compound. researchgate.net This intermediate contains the core sulfonylbenzoic acid structure, modified with additional methoxy (B1213986) and amino groups that are crucial for the final molecule's activity.

The construction of Amisulpride involves the coupling of this benzoic acid derivative with a second complex fragment, (2S)-1-ethylpyrrolidin-2-yl)methanamine. The synthesis proceeds via a classic acid-amine coupling reaction. First, the carboxylic acid group of the benzoic acid intermediate is "activated" to make it more reactive. This is often achieved by converting it into an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This highly reactive intermediate is then reacted with the amine fragment. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a stable amide bond and linking the two complex pieces together to form the final Amisulpride molecule. nih.gov

This multi-step approach, centered on the strategic use of the benzoic acid's reactivity, is a cornerstone of modern pharmaceutical synthesis and demonstrates how the this compound framework is pivotal in building complex and valuable molecular architectures.

Table 2: Synthesis of Amisulpride via Amide Coupling of a this compound Derivative

| Starting Material (Acid) | Coupling Partner (Amine) | Activation Reagent | Solvent(s) | Final Product (Complex Architecture) |

| 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | (2S)-1-Ethylpyrrolidin-2-yl)methanamine | Thionyl Chloride | Dichloromethane, DMF | Amisulpride (4-amino-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide) |

Applications in Advanced Chemical Synthesis and Pharmaceutical Research

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

4-Ethylsulfonylbenzoic acid, also referred to as 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, is an essential intermediate in the production of the antipsychotic drug Amisulpride. google.compatsnap.comgoogle.com

Precursor to Antipsychotic Drugs (e.g., Amisulpride)

Amisulpride is an atypical antipsychotic medication used in the treatment of schizophrenia. patsnap.comnewdrugapprovals.org The synthesis of Amisulpride heavily relies on this compound as a starting material or a key intermediate in various synthetic routes. newdrugapprovals.orgpatsnap.com

Several synthetic strategies have been developed to produce Amisulpride from this compound. A common approach involves the condensation of 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid with N-ethyl-2-aminomethylpyrrolidine. patsnap.com

One documented pathway involves the following steps:

Activation of the Carboxylic Acid: 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid is treated with a coupling agent, such as ethyl chloroformate in the presence of triethylamine, to form a reactive intermediate. newdrugapprovals.orggoogle.com

Amidation: The activated acid is then reacted with N-ethyl-2-aminomethylpyrrolidine to form the amide bond, yielding Amisulpride. google.com

An alternative approach involves protecting the amino group of 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid with a tert-butoxycarbonyl (Boc) group. patsnap.com This protected intermediate is then condensed with N-ethyl-2-aminomethylpyrrolidine using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). patsnap.com The final step is the removal of the Boc protecting group under acidic conditions to yield Amisulpride. patsnap.com This method is reported to produce Amisulpride with a yield of 74.8% and a purity of 99.6%. patsnap.com

Another patented method describes the synthesis starting from the methyl ester of 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid, which is then condensed with N-ethyl-2-aminomethylpyrrolidine in the presence of sodium methoxide (B1231860) in methanol (B129727). patsnap.com This process has been reported to achieve a high yield of 94.5% and a purity of 99.91%. patsnap.com

The table below summarizes some of the reported synthetic pathways for Amisulpride starting from derivatives of this compound.

| Starting Material | Key Reagents | Reported Yield | Reported Purity |

| 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid | Ethyl chloroformate, Triethylamine, N-ethyl-2-aminomethylpyrrolidine | 70% | 98% |

| 4-(N-tert-butoxycarbonyl)amino-2-methoxy-5-ethylsulfonylbenzoic acid | DCC, N-ethyl-2-aminomethylpyrrolidine, HCl | 74.8% | 99.6% |

| 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid methyl ester | Sodium methoxide, N-ethyl-2-aminomethylpyrrolidine | 94.5% | 99.91% |

For instance, the oxidation of the corresponding ethylthio precursor to the required ethylsulfonyl group using hydrogen peroxide and acetic acid could take up to 22 hours and yield a product with a purity of only 87.6%. google.comjustia.comgoogle.com The development of improved processes, such as the use of catalysts like sodium tungstate (B81510) or ammonium (B1175870) molybdate (B1676688) for the oxidation step, has been crucial. google.comjustia.com These catalysts can reduce the reaction time to 6-8 hours and improve the yield and purity of the intermediate.

The direct condensation of 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid with N-ethyl-2-aminomethylpyrrolidine can lead to the formation of byproducts that are difficult to remove, which in turn reduces the yield and affects the quality of the final Amisulpride product. patsnap.com The use of a protecting group strategy, as mentioned earlier, helps to circumvent this issue, leading to a simpler purification process and a higher quality product. patsnap.com

Controlling impurity formation is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com In the synthesis of Amisulpride, impurities can arise from various sources, including the starting materials, reagents, and side reactions. daicelpharmastandards.compatsnap.com

Furthermore, optimizing the reaction conditions, such as temperature and the choice of solvents and catalysts, plays a vital role in minimizing the formation of other potential impurities. daicelpharmastandards.com The development of robust analytical methods is also essential for the detection and quantification of any impurities present in the final API.

Utilization in the Preparation of Other Bioactive Small Molecules

While the primary application of this compound is in the synthesis of Amisulpride, its structural motif is also found in other bioactive small molecules with potential therapeutic applications.

Development of Potential Therapeutic Agents

The ethylsulfonylbenzoic acid scaffold has been incorporated into various molecular structures to explore their biological activities. For example, derivatives of this compound are being investigated for their potential as therapeutic agents in different disease areas. The presence of the sulfonyl group can influence the molecule's physicochemical properties, such as its solubility and ability to interact with biological targets.

Research has explored compounds like 2-chloro-4-(ethylsulfonyl)benzoic acid and 4-chloro-3-(ethylsulfonyl)benzoic acid as building blocks in medicinal chemistry. smolecule.comsmolecule.com Additionally, compounds containing the ethylsulfonylbenzoic acid moiety have been investigated for their potential anti-inflammatory and antibacterial properties. lookchem.comsmolecule.com For instance, 4-(4-Aminophenyl)sulfonylbenzoic acid has shown antibacterial activity by interfering with folic acid synthesis in bacteria. smolecule.com

The versatility of the this compound structure makes it a valuable component in the design and synthesis of new chemical entities with the potential for therapeutic use. Further research into derivatives of this compound may lead to the discovery of novel drugs for a range of medical conditions.

Advanced Spectroscopic and Structural Characterization

Crystallographic Analysis of 4-Ethylsulfonylbenzoic Acid and Its Derivatives

Crystallographic studies are essential for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. This information reveals details about conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal's architecture.

Single Crystal X-ray Diffraction for Absolute Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of crystalline compounds. carleton.educeitec.cz This non-destructive technique provides detailed information on the internal lattice, including unit cell dimensions, bond lengths, and angles. carleton.edu For complex molecules, SC-XRD can unambiguously establish the three-dimensional structure, which is crucial for understanding reactivity and interactions with other molecules. youtube.com

Table 1: Representative Crystallographic Data for a Benzoic Acid Derivative Note: This data is for 4-(4-Methoxybenzenesulfonamido)benzoic acid, a related derivative, as specific data for this compound is not available in the searched literature. The data illustrates the type of information obtained from SC-XRD.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₅S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.9871 (3) |

| b (Å) | 22.4270 (12) |

| c (Å) | 25.1274 (14) |

| α (°) | 90 |

| β (°) | 91.808 (4) |

| γ (°) | 90 |

| Volume (ų) | 2809.1 (3) |

| Z | 8 |

| Source | researchgate.net |

Polymorphism and Solid-State Structural Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. The study of polymorphism is particularly crucial in the pharmaceutical industry. acs.org

The investigation of polymorphism in benzoic acid derivatives and sulfonyl-containing compounds has revealed the existence of multiple crystal forms. rsc.orgresearchgate.net For example, co-crystallization of benzoic acid with other molecules can result in different polymorphs depending on the preparation technique, such as solution growth versus mechanical grinding. rsc.org Similarly, studies on sulfonylhydrazones show that conformational flexibility in the molecular backbone and the presence of different hydrogen-bonding synthons can lead to various packing motifs and polymorphism. researchgate.net While specific studies on the polymorphism of this compound are not detailed in the available literature, the known behavior of related sulfonylurea drugs and other benzoic acid derivatives suggests that it may also exhibit polymorphism under different crystallization conditions. acs.org

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of intermolecular interactions. mdpi.com In benzoic acid and its derivatives, hydrogen bonds are a dominant feature. mdpi.com The carboxylic acid groups typically form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. niscpr.res.in

In addition to the primary carboxylic acid dimer synthon, other interactions play a significant role. The sulfonyl group in this compound is a potent hydrogen bond acceptor, capable of forming C-H···O interactions. The aromatic rings can participate in π–π stacking interactions, further stabilizing the crystal lattice. researchgate.net Analysis of related structures, like 4-(4-methoxybenzenesulfonamido)benzoic acid, shows that the crystal packing is stabilized by a combination of N-H···O, O-H···O, and C-H···O hydrogen bonds, along with weak π–π interactions. researchgate.net The interplay of these various forces dictates the final three-dimensional architecture of the crystal. acs.orgacs.org

In-Depth Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic analysis by probing the electronic and nuclear environments within a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. mdpi.com By analyzing the chemical shifts, signal multiplicities, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed constitutional assignment can be made. rsc.orgdocbrown.info

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very downfield chemical shift (δ 9-13 ppm). ucl.ac.uk

The ¹³C NMR spectrum provides information about the carbon skeleton. organicchemistrydata.org Key signals would include the carbonyl carbon of the carboxylic acid (around δ 167-175 ppm), four distinct signals for the aromatic carbons (two substituted and two protonated), and two signals for the ethyl group carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are predicted values based on analogous structures and general NMR principles, as experimental spectra for the specific compound were not available in the searched literature.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | ¹³C NMR | Predicted δ (ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | Carbonyl (-C OOH) | 167 - 175 |

| Aromatic (H-2, H-6) | 8.1 - 8.3 | Doublet | 2H | Aromatic (C -1) | 133 - 136 |

| Aromatic (H-3, H-5) | 7.9 - 8.1 | Doublet | 2H | Aromatic (C -4) | 145 - 148 |

| Ethyl (-CH₂) | 3.1 - 3.4 | Quartet | 2H | Aromatic (C -2, C -6) | 129 - 131 |

| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet | 3H | Aromatic (C -3, C -5) | 127 - 129 |

| Ethyl (-C H₂) | 50 - 55 | ||||

| Ethyl (-C H₃) | 7 - 10 |

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. acdlabs.com High-resolution mass spectrometry can provide highly accurate mass measurements, enabling the confirmation of a compound's molecular formula.

The electron ionization (EI) mass spectrum of a carboxylic acid typically shows a detectable molecular ion peak [M]⁺•. libretexts.org For this compound (C₉H₁₀O₄S, Molecular Weight: 214.24 g/mol ), the molecular ion peak would be observed at m/z = 214. Subsequent fragmentation provides structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, 17 Da) to form an acylium ion [M-17]⁺, and the loss of the entire carboxyl group (-COOH, 45 Da) to form a phenyl cation [M-45]⁺. libretexts.orgdocbrown.info The presence of the ethylsulfonyl group introduces additional fragmentation patterns, such as cleavage of the S-C(ethyl) bond or the S-C(aryl) bond. The loss of the ethyl group (C₂H₅, 29 Da) or the entire ethylsulfonyl radical (SO₂C₂H₅, 93 Da) are also plausible fragmentation pathways. nih.gov

Table 3: Predicted Key Mass Spectral Fragments for this compound Note: These are predicted fragmentation patterns based on the principles of mass spectrometry and analysis of similar structures.

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 214 | [C₉H₁₀O₄S]⁺• | (Molecular Ion) |

| 197 | [C₉H₉O₃S]⁺ | •OH |

| 185 | [C₇H₅O₄S]⁺ | •C₂H₅ |

| 169 | [C₈H₅O₂S]⁺• | •COOH |

| 149 | [C₇H₅O₂]⁺ | •SO₂C₂H₅ |

| 121 | [C₇H₅O]⁺ | •SO₂C₂H₅, CO |

| 77 | [C₆H₅]⁺ | •COOH, SO₂ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The spectra are sensitive to the molecule's structure, symmetry, and the electronic environment of its constituent atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. Due to strong intermolecular hydrogen bonding between the carboxylic acid groups, many of these bands, particularly the O-H stretch, are notably broad. researchgate.net

Key functional group vibrations for this compound include those from the carboxylic acid, the sulfonyl group, the ethyl group, and the aromatic ring. While a specific experimental spectrum for this compound is not publicly available, the expected absorption regions can be accurately predicted based on the extensive literature for similar compounds, such as 4-(methylsulfonyl)benzoic acid and other substituted benzoic acids. nih.govwpmucdn.comutdallas.edumsu.edulibretexts.org

The major expected IR absorption bands and their assignments are detailed in the interactive table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Very Broad | The broadness is a hallmark of hydrogen-bonded carboxylic acid dimers. researchgate.netutdallas.eduresearchgate.net |

| C-H Stretch (Aromatic) | Benzene Ring | 3000-3100 | Medium to Weak | Appears at a slightly higher frequency than aliphatic C-H stretches. libretexts.org |

| C-H Stretch (Aliphatic) | Ethyl Group (-CH₂, -CH₃) | 2850-2980 | Medium | Multiple bands are expected for the symmetric and asymmetric stretches of the methyl and methylene groups. |

| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong | The conjugation with the aromatic ring and the electron-withdrawing nature of the sulfonyl group influence this position. researchgate.net |

| C=C Stretch (in-ring) | Benzene Ring | 1585-1600 & 1450-1500 | Medium to Weak | Aromatic rings typically show two or more bands in this region. libretexts.org |

| S=O Asymmetric Stretch | Sulfonyl Group | ~1320-1350 | Strong | One of the most characteristic and intense bands for a sulfone. |

| S=O Symmetric Stretch | Sulfonyl Group | ~1140-1160 | Strong | The second characteristic intense band for a sulfone. |

| C-O Stretch | Carboxylic Acid | 1210-1320 | Medium | Often coupled with the O-H in-plane bend. libretexts.org |

| O-H Bend (in-plane) | Carboxylic Acid | 1395-1440 | Medium | |

| O-H Bend (out-of-plane) | Carboxylic Acid | ~920 | Medium, Broad | Another characteristic feature of a dimeric carboxylic acid. researchgate.net |

| C-H Bend (Aliphatic) | Ethyl Group | ~1380 & ~1465 | Medium | Corresponds to the bending vibrations of the methyl and methylene groups. |

| C-S Stretch | Ethylsulfonyl Group | 700-800 | Medium to Weak | |

| C-H "oop" Bend (Aromatic) | Benzene Ring | ~800-860 | Strong | The out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. msu.edu Therefore, non-polar bonds or symmetric vibrations often produce strong Raman signals. For this compound, the aromatic ring and the sulfonyl group vibrations are expected to be prominent in the Raman spectrum.

Based on data for analogous compounds like benzoic acid and its derivatives, the following Raman shifts are anticipated. ias.ac.inresearchgate.netchemicalbook.com

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Aromatic) | Benzene Ring | ~3065 | Strong | Aromatic C-H stretches are typically strong in Raman spectra. |

| C=O Stretch | Carboxylic Acid | ~1660 | Medium | Generally weaker and at a lower frequency in Raman compared to IR for hydrogen-bonded acids. ias.ac.in |

| Ring Breathing Mode | Benzene Ring | ~1600 | Strong | A characteristic, strong band for substituted benzenes. |

| S=O Symmetric Stretch | Sulfonyl Group | ~1140-1160 | Strong | Symmetric vibrations are often strong in Raman. |

| Ring Trigonal Breathing | Benzene Ring | ~1000 | Very Strong | A very intense and sharp peak, characteristic of the 1,4-disubstituted pattern. |

| C-S Stretch | Ethylsulfonyl Group | 700-800 | Medium |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (usually a highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (usually a lowest unoccupied molecular orbital, LUMO). The wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. researchgate.net

The primary chromophore in this compound is the substituted benzene ring. Benzoic acid itself typically displays two main absorption bands in its UV spectrum when measured in a non-polar solvent or at acidic pH. rsc.org

An intense band, often referred to as the E2-band (for benzenoid rings), appears at shorter wavelengths, typically around 230 nm. This corresponds to a π → π* transition involving the entire conjugated system of the benzene ring and the carbonyl group. researchgate.netrsc.org

A much weaker band, known as the B-band, is observed at longer wavelengths, around 270-280 nm. This band arises from a π → π* transition that is formally forbidden by symmetry rules in benzene but becomes allowed due to the substitution. rsc.org

The presence of the ethylsulfonyl group (-SO₂Et) at the para position significantly influences the electronic structure of the benzoic acid chromophore. As a strong electron-withdrawing group, it is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzoic acid. This is due to the extension of the conjugated system and the stabilization of the excited state.

The expected UV-Vis absorption data for this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) are summarized in the table below.

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes |

| π → π* (E2-band) | Substituted Benzene Ring | ~235-245 | High | This primary absorption is expected to be intense. |

| π → π* (B-band) | Substituted Benzene Ring | ~280-290 | Low to Medium | This band corresponds to the fine-structure region of benzene and is often broad. |

| n → π | Carbonyl Group | ~300-320 | Very Low | This transition is often weak and may be obscured by the more intense π → π bands. |

Studies on similar aromatic acids have shown that the exact position and intensity of these bands can be sensitive to the solvent polarity and the pH of the solution. rsc.orgcopernicus.org For instance, in a basic solution where the carboxylate anion ( -COO⁻) is formed, a hypsochromic shift (shift to shorter wavelengths) of the B-band is typically observed. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic properties of 4-ethylsulfonylbenzoic acid, predicting its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations, for instance using the B3LYP/6-311G level of theory, can determine optimized geometric parameters such as bond lengths and angles for the planar aromatic ring, the carboxylic acid group, and the ethylsulfonyl group. researchgate.net

Molecular orbital analysis, a key output of DFT, provides information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. researchgate.netresearchgate.net For benzoic acid derivatives, these orbitals are typically distributed across the aromatic ring and the substituent groups, indicating the regions most likely to be involved in electron donation and acceptance. youtube.com

Electrostatic potential (ESP) maps are three-dimensional diagrams that visualize the charge distribution on the molecule's surface. libretexts.orgproteopedia.org These maps use a color spectrum where red indicates regions of high electron density (negative potential), typically around the oxygen atoms of the carboxylic acid and sulfonyl groups, which are sites susceptible to electrophilic attack. libretexts.orgresearchgate.netlibretexts.org Blue indicates regions of low electron density (positive potential), usually around the acidic proton of the carboxyl group, identifying it as a site for nucleophilic attack. libretexts.orgresearchgate.netresearchgate.net

| Parameter | Typical Finding/Information Provided | Relevance to this compound |

|---|---|---|

| Optimized Geometry | Provides precise bond lengths (e.g., C-C, C=O, S=O) and angles. | Predicts the most stable 3D structure. |

| HOMO-LUMO Energy Gap | Indicates electronic stability and reactivity. researchgate.net | A smaller gap suggests higher reactivity. |

| Electrostatic Potential | Maps electron-rich (negative) and electron-poor (positive) areas. libretexts.org | Identifies likely sites for intermolecular interactions and reactions. |

Reaction pathway modeling is a computational technique used to simulate the step-by-step mechanism of a chemical reaction. For this compound, this could involve modeling its synthesis, such as the oxidation of an ethylthio-substituted precursor. newdrugapprovals.org These simulations calculate the energy changes as reactants are converted into products, identifying intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate.

Analyzing the structure and energy of the transition state provides insight into the reaction's activation energy, which is fundamental to understanding its kinetics. smolecule.com By modeling different potential pathways, chemists can predict the most favorable reaction conditions, such as temperature and solvent, to maximize the yield and purity of the final product. google.com For instance, modeling the amidation reaction between this compound and an amine would help in understanding the mechanism of forming amide-based drugs. googleapis.com

Conformational analysis of this compound involves studying the different three-dimensional arrangements of its atoms that result from rotation around its single bonds. The key flexible points in this molecule are the C-S bond of the ethyl group and the C-C and C-S bonds connecting the substituents to the aromatic ring.

Energy minimization calculations are performed to identify the most stable conformers, which correspond to the lowest energy states. archivesofmedicalscience.com By systematically rotating the bonds and calculating the potential energy at each step, a potential energy surface is generated. The "global minimum" on this surface represents the most probable conformation of the molecule in a given environment. This information is critical for understanding how the molecule will be shaped when it interacts with other molecules, particularly in biological systems like protein binding sites. archivesofmedicalscience.com

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational behavior and intermolecular interactions.

Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. mdpi.comcam.ac.uk This technique is instrumental in structure-based drug design. mdpi.com For this compound and its derivatives, docking studies can screen for potential biological targets. The process involves placing the 3D structure of the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding affinity. nih.gov

Research and patent literature suggest that derivatives of this compound are used as intermediates in the synthesis of compounds targeting specific proteins. Docking simulations could be used to predict or rationalize the binding of these molecules to their targets.

| Potential Protein Target | Therapeutic Area/Function | Role of this compound | Reference |

|---|---|---|---|

| Voltage-gated Sodium (NaV) Channels | Neurological disorders, pain, epilepsy | A listed chemical compound in a patent for NaV channel modulators. | google.com |

| Follicle-Stimulating Hormone (FSH) Receptor | Hormonal regulation | Used as a reactant to synthesize FSH antagonists. | google.com |

| Tumor Necrosis Factor alpha (TNF-α) Pathway Proteins | Inflammation, oncology | Used to synthesize immunomodulatory compounds affecting TNF-α. | googleapis.com |

The docking process would analyze interactions such as hydrogen bonds between the carboxylic acid or sulfonyl groups and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the phenyl and ethyl groups. archivesofmedicalscience.com The scoring function provides a value, often a Gibbs free energy (ΔG), that ranks different binding poses, with more negative values indicating stronger predicted binding. archivesofmedicalscience.com

Molecular dynamics simulations can also model how multiple molecules of this compound interact with each other in a given medium. These simulations are valuable for predicting self-assembly and aggregation phenomena. nih.govnih.gov

Self-assembly is the spontaneous organization of molecules into ordered structures. For this compound, simulations could predict the formation of hydrogen-bonded arrays, similar to how other benzoic acid derivatives form layered structures. nih.gov The carboxylic acid group is a strong hydrogen bond donor and acceptor, making it a primary driver for self-assembly into dimers or larger networks. nih.gov

Aggregation simulations, on the other hand, model the tendency of molecules to form disordered clumps, which can be an important consideration in pharmaceutical formulation and material science. nih.gov These simulations track the movement and interaction of many molecules in a simulation box, identifying the intermolecular forces—such as hydrogen bonding, and van der Waals interactions between the phenyl rings—that lead to aggregation. nih.gov

In Silico Prediction of Spectroscopic Parameters

The in silico prediction of spectroscopic parameters for molecules like this compound has become a valuable tool in modern chemistry. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), allow for the theoretical calculation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govtandfonline.com These theoretical predictions are instrumental in the structural elucidation of new compounds and in understanding their electronic properties. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. mdpi.com

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net For this compound, theoretical chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set. researchgate.net

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid. The aromatic protons on the benzene (B151609) ring would appear as a set of doublets due to their coupling. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the sulfonyl and carboxylic acid groups. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift.

The predicted ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid would be found at a significant downfield shift. The aromatic carbons would show four distinct signals, with their chemical shifts influenced by the positions of the substituents. The carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational predictions for similar structures and have not been experimentally verified in the cited literature for this specific compound.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | 12.0 - 13.0 | Broad Singlet | - |

| Aromatic H (ortho to -COOH) | 8.1 - 8.3 | Doublet | 8.0 - 8.5 |

| Aromatic H (ortho to -SO₂Et) | 7.9 - 8.1 | Doublet | 8.0 - 8.5 |

| -SO₂-CH₂-CH₃ | 3.2 - 3.4 | Quartet | 7.3 - 7.7 |

| -SO₂-CH₂-CH₃ | 1.2 - 1.4 | Triplet | 7.3 - 7.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational predictions for similar structures and have not been experimentally verified in the cited literature for this specific compound.)

| Carbon | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 170 |

| Aromatic C (ipso to -COOH) | 133 - 136 |

| Aromatic C (ipso to -SO₂Et) | 142 - 145 |

| Aromatic C (ortho to -COOH) | 130 - 132 |

| Aromatic C (ortho to -SO₂Et) | 127 - 129 |

| -SO₂-CH₂- | 45 - 50 |

| -CH₃ | 7 - 10 |

Theoretical vibrational frequencies can be calculated using DFT methods, which helps in the assignment of experimental IR spectra. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. tandfonline.com

For this compound, the predicted IR spectrum would show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group would appear as a strong band around 1700 cm⁻¹. The sulfonyl group would exhibit two strong stretching vibrations, an asymmetric one around 1300-1350 cm⁻¹ and a symmetric one around 1120-1160 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound (Note: These are illustrative values based on computational predictions for similar structures and have not been experimentally verified in the cited literature for this specific compound.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong |

| C-C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak |

| S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O Symmetric Stretch | 1120 - 1160 | Strong |

| C-O Stretch | 1200 - 1300 | Medium |

| S-C Stretch | 700 - 800 | Medium |

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. sci-hub.se The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

The predicted UV-Vis spectrum of this compound in a suitable solvent would likely show absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the benzene ring. The presence of the electron-withdrawing carboxylic acid and sulfonyl groups is expected to cause a red shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.

Table 4: Predicted UV-Vis Absorption for this compound (Note: These are illustrative values based on computational predictions for similar structures and have not been experimentally verified in the cited literature for this specific compound.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 230 - 250 | High |

| π → π | 270 - 290 | Moderate |

Biological Activity and Mechanistic Insights Research Focus

Modulation of Biological Pathways and Targets

The core structure of 4-ethylsulfonylbenzoic acid serves as a template for compounds that can modulate critical biological pathways. This modulation is achieved through precise interactions with receptors and enzymes, leading to downstream effects on cellular functions.

The ethylsulfonylbenzoic acid moiety is a key feature in several biologically active molecules, enabling interactions with a range of protein targets.

While direct studies on this compound's receptor activity are limited, its structural relationship to the atypical antipsychotic drug Amisulpride offers significant insights. A key intermediate in the synthesis of Amisulpride is 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid. google.combio-synth.in Amisulpride functions as a selective antagonist for dopamine (B1211576) D2 and D3 receptors. google.combio-synth.in This antagonism is dose-dependent; at lower doses, it preferentially blocks presynaptic autoreceptors, enhancing dopamine release, while at higher doses, it blocks postsynaptic receptors, which helps to alleviate the positive symptoms of schizophrenia. The structural contribution of the ethylsulfonyl benzoic acid backbone is crucial for the activity of Amisulpride and related benzamide (B126) derivatives.

Table 1: Dopamine Receptor Antagonism of Amisulpride

| Compound | Mechanism of Action | Primary Targets | Therapeutic Application |

| Amisulpride | Selective dopamine receptor antagonist | Dopamine D2 and D3 receptors google.combio-synth.in | Schizophrenia, Mood Disorders bio-synth.in |

The proteostasis network, which regulates protein synthesis, folding, and degradation, is a critical cellular system. Benzoic acid derivatives have been shown to modulate components of this network. mdpi.com Specifically, certain derivatives can enhance the activity of the two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.com Studies on benzoic acid derivatives isolated from Bjerkandera adusta found they could act as putative binders of cathepsins B and L, key lysosomal proteases, thereby activating the ALP. mdpi.com This suggests that the benzoic acid scaffold, as present in this compound, could be a promising candidate for developing modulators of the proteostasis network. mdpi.com Dysregulation of this network is implicated in aging and various diseases, and its modulation is a key area of therapeutic research. nih.govnih.gov

Analogues of this compound have demonstrated inhibitory activity against lipoxygenase (LOX) enzymes. molaid.com These enzymes are involved in the metabolism of arachidonic acid to produce leukotrienes, which are inflammatory mediators. mpdkrc.edu.ininnovareacademics.in For instance, 4-{[2-(1-benzhydryl-6-chloro-2-methyl-1H-indol-3-yl)ethyl]sulfonyl}benzoic acid has been identified as a lipoxygenase inhibitor. molaid.com The synthesis of compounds containing a sulfone linker has been a strategy for developing inhibitors of enzymes in the arachidonic acid pathway. mpdkrc.edu.in Research has also shown that benzoic acid itself exhibits some, albeit modest, inhibitory effect on lipoxygenase. dergipark.org.tr The inhibition of LOX is a therapeutic strategy for inflammatory conditions. innovareacademics.inresearchgate.net

Table 2: Lipoxygenase Inhibition by Benzoic Acid and Analogues

| Compound/Extract | Target Enzyme | Observed Effect | Reference |

| 4-{[2-(...)-1H-indol-3-yl)ethyl]sulfonyl}benzoic acid | Lipoxygenase | Inhibition (IC₅₀ value reported for analogue) | molaid.com |

| Benzoic Acid | Lipoxygenase | Low inhibitory activity (IC₅₀ = 9.4 ± 0.8 ng/mL) | dergipark.org.tr |

| Various Plant Extracts | Lipoxygenase | Strong inhibitory activity | dergipark.org.tr |

Impact on Cellular Processes (e.g., cell death, excitability)

The modulation of enzymes and receptors by this compound analogues has direct consequences on cellular processes. The inhibition of the lipoxygenase pathway, for example, can affect cellular excitability. mpdkrc.edu.in Metabolites of this pathway, such as leukotrienes, can activate ion channels on neurons, which increases their excitability and lowers the pain threshold. mpdkrc.edu.in By inhibiting the enzymes that produce these metabolites, related compounds can indirectly modulate neuronal excitability. mpdkrc.edu.in

Furthermore, the modulation of the proteostasis network has profound effects on cell survival and death. mdpi.com The autophagy-lysosome pathway is a critical process for clearing damaged organelles and aggregated proteins, and its activation can promote cell survival under stress. nih.gov Conversely, severe disruption of proteostasis can trigger programmed cell death. nih.gov Therefore, compounds that influence this network, such as the benzoic acid derivatives, have the potential to impact fundamental cellular decisions regarding life and death. mdpi.com

Biological Implications of this compound as an Impurity

In pharmaceutical manufacturing, the presence of impurities, even in small amounts, can have significant implications for the quality, safety, and efficacy of a drug. This compound and its derivatives are often used as starting materials or intermediates in multi-step syntheses. google.comgoogle.com For example, in the production of Amisulpride from 4-amino-2-methoxy-5-ethylsulfonyl benzoic acid, side reactions can occur. google.com These reactions can lead to the formation of impurities with physicochemical properties similar to the active pharmaceutical ingredient (API), making them difficult to remove. google.compatsnap.com

The presence of unreacted starting material like a this compound derivative or related side-products could potentially affect the final drug's biological activity profile. Impurity profiling using advanced analytical techniques is therefore a critical step in pharmaceutical development to ensure the final product is pure and safe. The failure to control for such impurities not only impacts the quality of the product but can also lead to reduced manufacturing yields. google.compatsnap.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of chemical compounds is intrinsically linked to their three-dimensional structure. Structure-Activity Relationship (SAR) studies are a important component of medicinal chemistry and drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological effects. For derivatives of this compound, SAR studies focus on elucidating the impact of modifying different parts of the molecule on its interaction with biological targets.

Correlations between Structural Modifications and Biological Responses

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for biological activity. Research has primarily focused on altering the core components of these molecules: the aromatic ring, the sulfonyl group, and the carboxylic acid moiety, as well as the linkers connecting them to other chemical entities.

One area of investigation has been the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes. mpdkrc.edu.in In a series of indole-based inhibitors that incorporate a sulfonylbenzoic acid moiety, researchers found that the nature of the linker and the substitution pattern on the benzoic acid ring are critical for inhibitory potency. mpdkrc.edu.in For instance, installing a sulfone linker at the C3 position of an indole (B1671886) core, connected to a benzoic acid, yielded potent inhibitors. mpdkrc.edu.in

The position of the carboxylic acid group on the benzene (B151609) ring is another crucial determinant of activity. Studies comparing para- and meta-substituted carboxylic acid analogues have shown that the para-position, as in this compound, often leads to more potent biological activity. This suggests a specific and directional interaction with the target enzyme's binding site. mpdkrc.edu.in

The following table summarizes the structure-activity relationships for a series of cPLA2α inhibitors, illustrating the impact of structural modifications on inhibitory concentration (IC50).

| Compound ID | Core Structure | Linker | Benzoic Acid Moiety | cPLA2α IC50 (µM) |

| 1 | Indole | Ether | p-Carboxylic Acid | >10 |

| 3 | Indole | Ether | p-Carboxylic Acid | 2.5 |

| 4 | Indole | Ether | m-Carboxylic Acid | 5.0 |

| 5 | Indole | Ether | m-Carboxylic Acid | >10 |

| 94 | Indole | Sulfone | p-Carboxylic Acid | 0.04 |

Data sourced from a study on cPLA2α inhibitors. mpdkrc.edu.in

The data clearly indicates that the presence of a sulfone linker in compound 94 , combined with a para-substituted carboxylic acid, results in a significant increase in potency compared to ether-linked analogues. mpdkrc.edu.in

Identification of Pharmacophores and Key Interaction Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of a pharmacophore for a series of compounds like the this compound derivatives is a key step in understanding their mechanism of action and in designing new, more potent molecules.

For inhibitors of enzymes such as cPLA2α and histone demethylases (KDMs), the this compound moiety often constitutes a critical part of the pharmacophore. mpdkrc.edu.inacs.org The key pharmacophoric features typically include:

A Hydrogen Bond Acceptor (HBA): The sulfonyl group (SO2) is a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors in the enzyme's active site. nih.gov

A Negatively Ionizable (NI) Feature: At physiological pH, the carboxylic acid group is deprotonated, forming a carboxylate anion. This negatively charged group often engages in ionic interactions or strong hydrogen bonds with positively charged amino acid residues (like arginine or lysine) or with metal cofactors in the active site. nih.gov

An Aromatic Ring (AR): The benzene ring provides a scaffold for the other functional groups and can participate in hydrophobic or π-stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan in the binding pocket. nih.gov

In the context of KDM inhibitors, derivatives of the isomeric 3-ethylsulfonylbenzoic acid have been shown to interact with key residues in the active site. acs.org The carboxylic acid group forms crucial interactions, while the sulfonyl group can also contribute to binding. Although this example involves a meta-substituted isomer, the principles of interaction are often transferable to para-substituted compounds like this compound derivatives.

The combination of these features in a specific spatial arrangement defines the pharmacophore for this class of compounds. The ethyl group of the ethylsulfonyl moiety can contribute to hydrophobic interactions, further anchoring the molecule in the binding site. The precise geometry and electronic properties of this pharmacophore are what dictate the compound's affinity and selectivity for its biological target.

The table below outlines the key pharmacophoric features and their putative interactions.

| Pharmacophoric Feature | Structural Moiety | Putative Interaction |

| Aromatic Ring | Benzene Ring | π-stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Sulfonyl Group (SO2) | Hydrogen bonding |

| Negatively Ionizable | Carboxylic Acid | Ionic interactions, hydrogen bonding |

| Hydrophobic Group | Ethyl Group | Hydrophobic interactions |

These insights into the SAR and pharmacophoric features of this compound derivatives are instrumental for the rational design of new therapeutic agents with improved potency and selectivity. mpdkrc.edu.inacs.org

Environmental Impact and Sustainability in Chemical Synthesis Research

Assessment of Ecotoxicity in Aquatic Systems for 4-Ethylsulfonylbenzoic Acid

Direct ecotoxicological data for this compound in aquatic systems is not extensively available in current literature. However, the potential impact can be inferred by examining related compounds, such as benzoic acid derivatives and sulfonamides.

Benzoic acids can exhibit a range of toxicities to aquatic organisms. For instance, studies on various benzoic acid derivatives have shown that median effective concentrations (EC50) can range from 0.55 to 270.7 mg/L for the algae Pseudokirchneriella subcapitata. Factors such as halogenation and the number of hydroxyl groups significantly influence toxicity. Sulfonated aromatics, as a class, are known to be present in aquatic environments, often stemming from their use in dyes and pharmaceuticals. While many sulfonamides show low toxicity to higher organisms, they can be highly toxic to microorganisms and algae, which form the base of aquatic food webs. Algae are often the most susceptible organisms to sulfonamide antibiotics, followed by crustaceans and fish. Given that this compound combines a benzoic acid structure with a sulfonyl group, its ecotoxicity would likely be influenced by properties of both classes of compounds.

Table 1: Ecotoxicity of Various Benzoic Acid Derivatives on Pseudokirchneriella subcapitata This table presents data for benzoic acid derivatives as a proxy to contextualize the potential ecotoxicity of this compound.

| Compound | EC50 (mg/L) - Growth Rate | EC50 (mg/L) - Final Yield | NOEC (mg/L) |

|---|---|---|---|

| 4-Chlorobenzoic acid | Data Not Available | Data Not Available | <0.0057 |

| 3-Bromobenzoic acid | Data Not Available | Data Not Available | Data Not Available |

| 2,4,6-Trihydroxybenzoic acid | 1.93 | 0.55 | Data Not Available |

EC50 (Median Effective Concentration) is the concentration of a substance that causes a 50% reduction in a measured effect (e.g., growth). NOEC (No-Observed-Effect Concentration) is the highest tested concentration at which no statistically significant effect is observed. Data sourced from studies on benzoic acid derivatives.

Investigation of Environmental Degradation Pathways and Metabolite Formation

Biodegradation of aromatic sulfonates, when it occurs, often involves specialized microorganisms. The degradation can proceed aerobically or anaerobically, with mineralization of the sulfonate group leading to the formation of sulfate (B86663). For a related compound, sulfamethoxazole, a bacterial strain was found to use it as a sole carbon source, degrading it into metabolites including sulfanilamide, 4-aminothiophenol, and aniline. It is plausible that the degradation of this compound would involve initial enzymatic attacks on the aromatic ring, potentially followed by cleavage of the carbon-sulfur bond. The ethyl group may also be subject to oxidative degradation. The resulting metabolites could be simpler aromatic or aliphatic compounds, which may or may not be more biodegradable or toxic than the parent molecule.

Implementation of Green Chemistry Principles in Synthetic Route Design

Minimization of Hazardous Reagents and Solvents

Traditional aromatic sulfonation methods often employ harsh and hazardous reagents. The use of concentrated sulfuric acid, oleum (B3057394) (sulfur trioxide in sulfuric acid), or chlorosulfuric acid is common but presents significant environmental and safety challenges. These reagents are highly corrosive, and their use generates substantial acidic waste streams.

Greener alternatives focus on replacing these hazardous materials. Strategies include:

Solid Acid Catalysts: Using recyclable catalysts like silica (B1680970) sulfuric acid can reduce waste and avoid the use of corrosive liquid acids.

Alternative Sulfonating Agents: Complexes of sulfur trioxide with less hazardous bases, or the use of sodium bisulfite under specific conditions, can offer milder reaction pathways.

Safer Solvents: Solvents can account for the majority of mass and environmental impact in a chemical process. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives (e.g., heptane, ethanol (B145695), or even water) or designing solvent-free reactions can dramatically reduce the environmental footprint.

Table 2: Comparison of Traditional vs. Greener Approaches in Aromatic Sulfonation

| Aspect | Traditional Method | Greener Alternative | Environmental Benefit |

|---|---|---|---|

| Sulfonating Agent | Chlorosulfuric Acid / Oleum | Silica Sulfuric Acid / SO3-Base Complex | Reduces corrosive and hazardous waste. |

| Solvent | 1,2-Dichloroethane / Dioxane | Solvent-free conditions / Water / Ethanol | Eliminates toxic and persistent organic solvents. |

| Energy Input | High temperature heating | Microwave or ultrasonic assistance | Reduces energy consumption and reaction time. |

Atom Economy and Waste Reduction Strategies

Atom economy, a core principle of green chemistry, measures how many atoms from the reactants are incorporated into the final product. Sulfonation reactions using sulfuric acid inherently have poor atom economy because a molecule of water is produced for every sulfonic acid group added. C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O

Using sulfur trioxide (SO₃) directly offers 100% atom economy in theory, as all atoms of the electrophile are incorporated. C₆H₆ + SO₃ → C₆H₅SO₃H

Strategies to improve process efficiency and reduce waste include:

Catalytic Processes: Catalytic reactions are preferable to stoichiometric ones because catalysts are used in small amounts and can be recycled, generating less waste.

Process Intensification: Techniques like continuous flow chemistry can offer better control over reaction conditions, leading to higher yields, less byproduct formation, and reduced waste compared to traditional batch processing.

Recycling: Recovering and reusing unreacted starting materials and solvents is a critical step in minimizing the waste generated by the synthesis.

Strategies for Waste Management and Environmental Remediation within Research Contexts

The synthesis of this compound will inevitably generate waste streams, including residual reagents, solvents, and byproducts. A comprehensive waste management plan is essential within a research context.

Waste Management:

Segregation and Classification: Wastes should be properly classified as organic, aqueous, solid, or gaseous and stored separately to prevent unwanted reactions and facilitate proper disposal.

Solvent Recovery: Where possible, used solvents should be purified by distillation and recycled, reducing both waste volume and the need for virgin solvent.

Wastewater Treatment: Aqueous waste streams containing organic acids and sulfonated compounds may require treatment before discharge. Methods can include neutralization, activated carbon adsorption, advanced oxidation processes (AOPs), or biological treatment with specialized microbial consortia.

Environmental Remediation: In the event of an accidental release, remediation strategies are necessary to clean up contaminated soil or water.

Chemical Conversion: Spilled material could potentially be converted into less harmful substances through chemical treatments.

Bioremediation: This approach uses microorganisms to degrade pollutants into non-toxic substances. While many sulfonated aromatics are recalcitrant, bioaugmentation with specific microbial strains could be a viable strategy.

Phytoremediation: This method uses plants to remove, degrade, or contain environmental contaminants and shows promise for removing some sulfonated aromatic compounds from soil and water.

By integrating these environmental considerations throughout the research and development lifecycle, the potential negative impacts of this compound can be significantly mitigated, aligning chemical innovation with the principles of sustainability.

Patent Landscape and Innovation Trends

Analysis of Patented Synthetic Routes and Process Innovations for 4-Ethylsulfonylbenzoic Acid